molecular formula C12H15BrN2O B1276819 1-(4-Bromobenzoyl)-4-methylpiperazine CAS No. 349395-87-5

1-(4-Bromobenzoyl)-4-methylpiperazine

Cat. No. B1276819
M. Wt: 283.16 g/mol
InChI Key: JNOKTDFRPPBDGI-UHFFFAOYSA-N
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Patent
US08415346B2

Procedure details

1-(4-bromobenzoyl)-4-methylpiperazine was prepared according to the general procedure in Example 4 Step 1 using 4-bromobenzoyl chloride (1 g, 4.56 mmol) and 1-methylpiperazine (0.532 mL, 4.78 mmol) as the starting materials.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.532 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[CH3:11][N:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1>>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([N:15]2[CH2:16][CH2:17][N:12]([CH3:11])[CH2:13][CH2:14]2)=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)Cl)C=C1
Step Two
Name
Quantity
0.532 mL
Type
reactant
Smiles
CN1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C(=O)N2CCN(CC2)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.